Cefatrizine

概要

説明

セファトリジンは、広域スペクトルの半合成第一世代セファロスポリン系抗生物質です。抗菌活性で知られており、様々な細菌感染症の治療に使用されています。 セファトリジンは、細菌細胞壁の内膜に存在するペニシリン結合タンパク質に結合し、不活性化します。これらのタンパク質は、細菌細胞壁の合成と維持に不可欠です .

2. 製法

セファトリジンの製造には、いくつかの合成経路が関与しています。1つの方法は、7-テトラゾリルアミノセファロスポラン酸を原料として使用します。このプロセスには、N,O-ビス(トリメチルシリル)アセトアミドによるシリル化保護、続いてD(-)-p-ヒドロキシフェニルグリシン・ダン・カリウム塩とクロロギ酸エチルの反応生成物によるアシル化反応が含まれます。 その後、反応溶液を、アンモニア水を使用して1,2-プロピレングリコールと水の混合溶媒中で調整して、セファトリジン・プロピレングリコールを結晶化します .

準備方法

The preparation of cefatrizine involves several synthetic routes. One method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process includes silylation protection with N,O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize this compound propylene glycolate .

化学反応の分析

セファトリジンは、次のような様々な化学反応を受けます。

酸化: セファトリジンは、特定の条件下で酸化され、様々な酸化生成物を生成します。

還元: 還元反応は、セファロスポリン環構造を修飾することができます。

置換: 置換反応は、多くの場合、セファロスポリン環上の官能基の置換を伴います。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤などがあります

科学的研究の応用

Mechanism of Action and Antimicrobial Spectrum

Cefatrizine operates by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It demonstrates significant activity against both gram-positive and gram-negative bacteria, although its effectiveness varies among different strains.

In Vitro Activity:

- This compound has shown superior activity compared to cephalexin against various pathogens, including:

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

- Salmonella spp.

In a comparative study, this compound inhibited the majority of these organisms at concentrations below 12.5 µg/ml, making it a potent option for treating infections caused by these bacteria .

Clinical Applications

This compound has been evaluated in clinical settings for its effectiveness in treating several types of infections:

- Urinary Tract Infections: In a study involving patients with acute urinary tract infections, this compound was administered with a high success rate, with only one patient showing treatment failure due to underlying health issues .

- Respiratory Infections: Another study reported favorable outcomes in patients treated for respiratory infections, highlighting its potential as an effective therapeutic agent .

- Soft Tissue Infections: Clinical trials have indicated that this compound can be beneficial for soft tissue infections, further supporting its versatility in treating various bacterial infections .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetics, with peak serum levels achieved after multiple doses being well within the range necessary for effective bacterial inhibition. The mean peak serum level after administering 500 mg every six hours was recorded at 6.2 µg/ml . Importantly, the drug has been well-tolerated in clinical settings, with no significant renal, hepatic, or hematological toxicity reported .

Comparative Efficacy

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound compared to other cephalosporins against common pathogens:

| Pathogen | This compound (µg/ml) | Cephalexin (µg/ml) | Cefazolin (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 4 | 4 | 1 |

| Escherichia coli | 8 | 8 | 4 |

| Klebsiella pneumoniae | 8 | 8 | 4 |

| Salmonella typhi | 16 | 4 | 0.25 |

| Shigella dysenteriae | 4 | 4 | 2 |

This table illustrates that while this compound is comparable to other cephalosporins like cephalexin and cefazolin, it shows varying efficacy depending on the pathogen involved .

Case Studies and Research Findings

Case Study Analysis:

- A total of thirty-three patients treated with this compound for respiratory infections demonstrated favorable responses, with only two cases of treatment failure noted. No significant gastrointestinal or allergic reactions were observed during the treatment period .

- Another study highlighted the drug's effectiveness in managing acute urinary tract infections, reinforcing its role as a reliable therapeutic option in clinical practice .

作用機序

セファトリジンは、細菌細胞壁の内膜に存在するペニシリン結合タンパク質に結合し、不活性化することで、抗菌効果を発揮します。これらのタンパク質は、細菌細胞壁の組み立ての最終段階と、成長と分裂中の細胞壁の再形成に関与しています。 セファトリジンはこれらのタンパク質を阻害することで、細菌細胞壁の合成と維持を阻害し、細胞の溶解と死滅につながります .

類似化合物との比較

セファトリジンは、セファロチン、セファレキシン、セファマンドールなどの他のセファロスポリンと比較されます。グラム陽性球菌に対して優れた活性を示し、大腸菌、肺炎桿菌、エンテロバクター、シトロバクター、サルモネラ、志賀菌に対してはセファロチンやセファレキシンよりも活性が高いです。 セファロチンに耐性のある菌株に対する活性は、セフォキシチンの活性よりも全体的には低くなっています .

類似の化合物には、次のようなものがあります。

- セファロチン

- セファレキシン

- セファマンドール

- セフォキシチン

セファトリジンの独特の構造と広域スペクトル活性により、様々な細菌感染症の治療において貴重な抗生物質となっています。

生物活性

Cefatrizine, known as SK&F 60771, is a semisynthetic cephalosporin antibiotic developed to combat a range of bacterial infections. This article explores its biological activity, focusing on its efficacy against various pathogens, pharmacological properties, and clinical applications.

Overview of this compound

This compound is characterized by its broad-spectrum antibacterial activity, particularly effective against gram-positive and certain gram-negative bacteria. It is administered orally and has been evaluated in both in vitro and clinical settings.

In Vitro Studies

This compound has demonstrated significant antibacterial activity in vitro. Key findings include:

- Gram-Positive Bacteria : this compound inhibited most gram-positive cocci at minimal inhibitory concentrations (MICs) below 1 μg/ml, with the exception of enterococci .

- Gram-Negative Bacteria : It was effective against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella at concentrations below 12.5 μg/ml. In comparison to other cephalosporins, this compound exhibited superior activity against these pathogens .

The following table summarizes the MIC values of this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | <1 |

| Streptococcus pneumoniae | <1 |

| Escherichia coli | <12.5 |

| Klebsiella pneumoniae | <12.5 |

| Proteus mirabilis | <12.5 |

| Salmonella spp. | <12.5 |

Clinical Applications

This compound has been evaluated in clinical settings for the treatment of various infections, including urinary tract infections, pneumonia, and soft tissue infections.

Case Study: Urinary Tract Infections

In a study involving 18 patients with acute urinary tract infections treated with this compound, the outcomes were promising:

- Clinical Response : Only one patient did not respond to treatment, indicating a high success rate .

- Serum Levels : The mean peak serum level after multiple doses was recorded at 6.2 µg/ml, which is within the therapeutic range necessary for effective bacterial inhibition .

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Administered orally or intramuscularly, this compound achieves adequate serum concentrations for therapeutic efficacy.

- Tolerability : The drug has been well tolerated in clinical trials with no significant renal, hepatic, or hematological toxicity reported .

Comparative Studies

In comparative studies with other cephalosporins, this compound has shown superior efficacy against certain pathogens while maintaining a favorable safety profile:

- Comparison with Cephalexin : this compound was found to be more active than cephalexin against both gram-positive and gram-negative bacteria .

- Resistance Profile : Unlike some β-lactam antibiotics, this compound is not hydrolyzed by many β-lactamases, enhancing its effectiveness against resistant strains .

特性

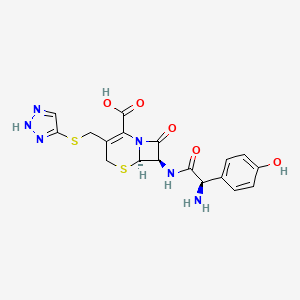

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022752 | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-14-6 | |

| Record name | Cefatrizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefatrizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefatrizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefatrizine?

A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze this compound and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying this compound based on its unique chemical properties.

Q4: How is this compound distributed in the body?

A5: this compound exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].

Q5: How is this compound eliminated from the body?

A6: this compound is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].

Q6: How does renal impairment affect this compound pharmacokinetics?

A7: this compound elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].

Q7: What is the spectrum of activity of this compound?

A8: this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].

Q8: How does the activity of this compound compare to other cephalosporins?

A9: this compound demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].

Q9: Does this compound show activity against β-lactamase producing bacteria?

A10: While this compound is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].

Q10: Are there studies investigating the use of this compound in combination with a β-lactamase inhibitor like clavulanic acid?

A11: Yes, research has explored the in vitro activity of this compound combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.

Q11: What are the known mechanisms of resistance to this compound?

A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:

Q12: How stable is this compound in aqueous solutions?

A13: this compound tends to degrade in aqueous solutions, even at low temperatures [, ].

Q13: Are there strategies to improve the stability of this compound in solution?

A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize this compound in aqueous solutions []. Storing this compound solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve this compound potency for up to four weeks, even at room temperature [].

Q14: What is the significance of this compound propylene glycol?

A15: this compound propylene glycol is a formulation that enhances the stability and solubility of this compound [, ]. This formulation is particularly important for parenteral administration.

Q15: What analytical methods are commonly used to determine this compound concentrations?

A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying this compound concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in this compound propylene glycol formulations [].

Q16: Are there specific considerations for ensuring the quality and stability of this compound formulations?

A17: Given this compound's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of this compound quantification [, ].

Q17: What is the historical context of this compound development?

A19: this compound emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。